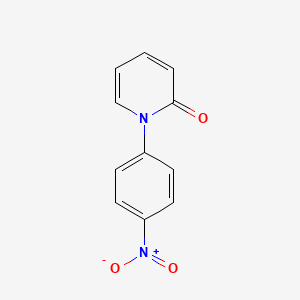

1-(4-nitro-phenyl)-1H-pyridin-2-one

Description

Contextualization of Pyridin-2-one Scaffolds in Heterocyclic Chemistry

Pyridin-2-one and its derivatives are a class of six-membered nitrogen-containing heterocycles that hold a privileged position in medicinal and synthetic chemistry. nih.govnih.gov These scaffolds are abundant in a variety of natural products and are recognized for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov The versatility of the 2-pyridone core allows it to serve as a crucial building block, or synthon, for the creation of more complex heterocyclic compounds. nih.gov

The structural features of 2-pyridones, particularly their ability to act as both hydrogen bond donors and acceptors, contribute to their capacity to mimic biological substrates and interact with various biological targets. nih.gov This has led to their extensive use in drug design and the development of new therapeutic agents. nih.govnih.gov Research has demonstrated that derivatives of 2-pyridone are effective against a wide range of diseases, underscoring their importance as a pharmacophore in the design of novel drugs. nih.gov

Significance of N-Arylated Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are fundamental components in a vast number of biologically active compounds, including a majority of all FDA-approved drugs. nih.gov The introduction of an aryl group directly onto a nitrogen atom within a heterocyclic ring, creating an N-arylated heterocycle, is a common strategy in medicinal chemistry to modulate a compound's properties. nih.govmdpi.com This modification can influence factors such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate. nih.gov

The synthesis of N-arylated heterocycles has been a significant focus of research, with the development of various catalytic methods, such as copper-catalyzed coupling reactions, to facilitate their efficient production. organic-chemistry.org These compounds are not only prevalent in pharmaceuticals but also find applications in agrochemicals and materials science, reflecting their broad importance in modern chemical research. mdpi.com

Rationale for the Comprehensive Investigation of 1-(4-nitro-phenyl)-1H-pyridin-2-one

The specific investigation of this compound is driven by the unique combination of its two core components. The pyridin-2-one scaffold provides a proven platform for biological activity, while the 4-nitrophenyl group offers distinct electronic and chemical properties.

The nitro group (NO₂) is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the molecule. This electronic modification can influence the compound's reactivity and its potential interactions with biological targets. Furthermore, the nitro group serves as a versatile chemical handle. It can be readily reduced to an amino group (NH₂), providing a key site for further chemical elaboration and the synthesis of a diverse library of derivative compounds. nih.gov This synthetic utility is a major reason for the interest in nitrophenyl-substituted heterocycles. For instance, related compounds like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one are recognized as important intermediates in the synthesis of biologically active molecules. researchgate.netresearchgate.net

The presence of the 4-nitrophenyl moiety attached to the pyridin-2-one core is a feature found in various compounds explored for their therapeutic potential, including inhibitors of enzymes like 11β-hydroxylase. researchgate.net Therefore, the investigation of this compound is rationalized by its potential as both a biologically active agent in its own right and, perhaps more importantly, as a key intermediate for the generation of new chemical entities with therapeutic promise. nih.govresearchgate.net

Overview of Key Academic Research Trajectories and Objectives Pertaining to the Chemical Compound

While comprehensive, dedicated studies on this compound are not extensively documented in publicly available literature, its research trajectory can be inferred from studies on analogous compounds and established synthetic methodologies. The primary objectives related to this compound likely fall into two main categories: synthesis and application as a synthetic intermediate.

Synthesis: The construction of N-aryl pyridin-2-ones is a well-established area of organic synthesis. organic-chemistry.org Research efforts would focus on optimizing the synthesis of this compound, likely employing methods such as copper-catalyzed N-arylation of 2-pyridone with a suitable 4-nitrophenylating agent. organic-chemistry.org The objective is to develop efficient, high-yielding, and scalable routes to access this compound.

Application as a Synthetic Intermediate: A major research trajectory for this compound is its use as a building block. The reduction of the nitro group to an amine would be a key transformation, opening up a plethora of possibilities for further functionalization. This new amino group could then be acylated, alkylated, or used in coupling reactions to create a wide array of derivatives. nih.gov These derivatives would then be screened for various biological activities, a common strategy in drug discovery. For example, studies on related structures have led to the development of potent inhibitors for various medical targets. nih.gov

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNIJTDEWVCPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436666 | |

| Record name | 1-(4-NITROPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53427-97-7 | |

| Record name | 1-(4-NITROPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 4 Nitro Phenyl 1h Pyridin 2 One

Historical Evolution of Pyridin-2-one Synthesis Relevant to N-Arylation

The foundational methods for N-arylation of heterocyclic compounds, including pyridin-2-ones, are rooted in classical copper-promoted reactions. The Ullmann condensation, first reported in 1901, and the related Goldberg reaction (for C-N coupling) have historically been the primary methods. wikipedia.orgnih.gov These early procedures typically involved the reaction of an aryl halide with an amine-containing compound in the presence of stoichiometric amounts of copper metal or copper salts at very high temperatures (often exceeding 200°C). wikipedia.orgcdnsciencepub.com

The traditional Ullmann-style reactions required harsh conditions and were often limited to aryl halides activated by electron-withdrawing groups. wikipedia.org The solvent choices were high-boiling polar liquids like nitrobenzene (B124822) or dimethylformamide. wikipedia.org Despite their limitations, these methods established the utility of copper in facilitating C-N bond formation and laid the groundwork for the more refined catalytic systems used today. nih.gov

Contemporary Synthetic Routes to 1-(4-nitro-phenyl)-1H-pyridin-2-one

Modern organic synthesis has introduced a variety of more efficient, milder, and versatile methods for N-arylation. These contemporary routes largely rely on transition-metal catalysis, particularly with palladium and copper, but also include metal-free alternatives.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern C-N bond formation. wikipedia.orgnumberanalytics.com This reaction allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions with a broad substrate scope. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com

The development of various generations of phosphine (B1218219) ligands has been critical to the success and versatility of this reaction, enabling the coupling of a wide array of amines and aryl halides, including electron-deficient partners like 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene (B128438) with 2-pyridone. wikipedia.orgmdpi.com For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized in moderate to good yields using a dichlorobis(triphenylphosphine)Pd(II)/xantphos system. mdpi.comnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation

| Aryl Halide | Amine/Amide | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromides | Primary/Secondary Amines | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene (B28343) | Reflux | 27-82% | mdpi.com, nih.gov |

| 2-Bromopyridines | Volatile Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 °C | High | nih.gov |

Note: This table represents general conditions for Buchwald-Hartwig aminations relevant to the synthesis of N-aryl heterocycles.

While rooted in the historical Ullmann reaction, contemporary copper-catalyzed N-arylation methods are significantly improved, often proceeding under much milder conditions. wikipedia.orgjst.go.jp The use of ligands such as diamines, amino acids, or phenanthrolines can dramatically accelerate the reaction, allowing for lower temperatures and catalytic amounts of copper. wikipedia.org

A notable modern advancement is the copper-catalyzed N-arylation of 2-pyridones using highly reactive diaryliodonium salts. This approach enables the reaction to proceed readily at room temperature. organic-chemistry.orgnih.govacs.org For example, using 10 mol% of copper chloride (CuCl) as a catalyst in toluene with triethylamine (B128534) as a base, a wide range of N-aryl-2-pyridones have been synthesized in very high yields (up to 99%) in short reaction times. organic-chemistry.orgnih.gov This method's efficiency is demonstrated by the synthesis of the drug Pirfenidone in 99% yield within 30 minutes at room temperature. nih.govacs.org This strategy is directly applicable to the synthesis of 1-(4-nitrophenyl)-1H-pyridin-2-one by using diphenyliodonium (B167342) salts bearing a p-nitrophenyl group.

Table 2: Modern Copper-Catalyzed N-Arylation of 2-Pyridones

| Arylating Agent | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Diaryliodonium Salts | 10 mol% CuCl | Et₃N | Toluene | Room Temp | up to 99% | organic-chemistry.org, nih.gov |

| Aryl Halides | CuI / Ligand | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100-140 °C | Good to Excellent | jst.go.jp |

To circumvent the cost and potential toxicity of transition metals, metal-free N-arylation methods have been developed. A prominent strategy involves the use of diaryliodonium salts as the aryl source. nih.govrsc.orgresearchgate.net Pyridin-2-ones are ambident nucleophiles, meaning they can be arylated on either the nitrogen or the oxygen atom. Remarkably, the selectivity between N- and O-arylation can be controlled by the choice of base, without the need for a metal catalyst. nih.govrsc.org

In a typical reaction, treating a pyridin-2-one with a diaryliodonium salt in the presence of a weak, non-nucleophilic organic base like N,N-diethylaniline in fluorobenzene (B45895) leads to highly selective N-arylation in high yields. nih.govrsc.orgresearchgate.net Conversely, using a different base such as quinoline (B57606) in chlorobenzene (B131634) can switch the selectivity to favor the O-arylated product. nih.govrsc.org This methodology is applicable to a variety of substituted pyridin-2-ones and diaryliodonium salts, including those required to form the 1-(4-nitrophenyl) derivative. nih.gov

Table 3: Base-Dependent Selectivity in Metal-Free N-Arylation of Pyridin-2-ones

| Arylating Agent | Base | Solvent | Outcome | Yield | Reference |

|---|---|---|---|---|---|

| Diaryliodonium Salt | N,N-Diethylaniline | Fluorobenzene | Selective N-Arylation | High | nih.gov, rsc.org, researchgate.net |

Multi-component reactions (MCRs) offer a highly efficient strategy for building molecular complexity in a single step. researchgate.netrsc.org Several MCRs have been designed to construct the pyridin-2(1H)-one scaffold directly, incorporating the N-aryl substituent during the reaction cascade. researchgate.netrsc.org For example, a three-component reaction between 3-formylchromones, an amine (such as p-nitroaniline), and a 1,3-dicarbonyl compound can lead to highly functionalized pyridin-2(1H)-ones. researchgate.net Another approach involves the reaction of aromatic aldehydes, malononitrile, and acetophenones with anilines in the presence of a base to form triaryl-2(1H)-pyridones. rsc.org

While these methods may produce a more substituted pyridin-2-one core than the parent compound, they represent a powerful and atom-economical approach to assembling the 1-(4-nitrophenyl)-pyridin-2-one framework. rsc.orgnih.gov

Optimization of Reaction Conditions and Yield for this compound Formation

Optimizing the synthesis of 1-(4-nitrophenyl)-1H-pyridin-2-one involves careful consideration of the catalyst, ligands, base, solvent, and temperature to maximize yield and selectivity.

Catalyst and Ligand Choice: In palladium-catalyzed reactions, the ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., from the Buchwald ligand families) are often required to promote the crucial reductive elimination step. wikipedia.orglibretexts.org For copper-catalyzed systems, the choice of the copper source (e.g., CuI, CuCl, Cu₂O) and the addition of a ligand (e.g., phenanthroline, diamines) can prevent catalyst deactivation and allow for milder conditions. jst.go.jporganic-chemistry.org

Base and Solvent Effects: The base plays a critical role, not only in facilitating deprotonation of the pyridin-2-one but also in controlling selectivity. As seen in metal-free arylations, the choice between N,N-diethylaniline and quinoline can completely switch the reaction outcome from N- to O-arylation. nih.govrsc.org In catalyzed reactions, common bases include alkali metal carbonates (K₂CO₃, Cs₂CO₃) or alkoxides (NaOtBu). mdpi.comorganic-chemistry.org The solvent choice (e.g., toluene, DMF, dioxane) affects solubility and can influence reaction rates and catalyst stability. libretexts.orgorganic-chemistry.org

Arylating Agent: The reactivity of the arylating agent is key. For catalyzed reactions, the order of reactivity is typically Aryl-I > Aryl-Br > Aryl-Cl. wikipedia.org The use of hypervalent iodine reagents like diaryliodonium salts provides a highly reactive aryl source that enables reactions under very mild conditions, often at room temperature. organic-chemistry.orgnih.gov

Mechanistic Elucidation of Key Synthetic Transformations Involving the Chemical Compound

The mechanism of the copper-catalyzed N-arylation of 2-pyridone, a key transformation for synthesizing this compound, has been a subject of detailed investigation. In the classic Ullmann condensation, the reaction is thought to proceed on the surface of metallic copper, but the precise mechanism is complex.

For modern ligand-assisted copper-catalyzed systems, a more defined catalytic cycle is proposed. The generally accepted mechanism for the coupling of an aryl halide (Ar-X) with a nucleophile (Nu-H), such as 2-pyridone, is as follows:

Formation of the Active Catalyst: The pre-catalyst, often a Cu(I) salt like CuI, coordinates with a ligand (L), such as a diamine, to form a soluble and more reactive catalyst complex, [Cu(L)]⁺.

Oxidative Addition: The aryl halide (in this case, a 1-halo-4-nitrobenzene) undergoes oxidative addition to the Cu(I) center. This step is often considered the rate-limiting step. This forms a high-valent copper intermediate, typically proposed as a Cu(III) species, [Ar-Cu(III)-X(L)].

Deprotonation and Ligand Exchange: The 2-pyridone is deprotonated by the base present in the reaction mixture to form the pyridonate anion. This anion then displaces the halide from the copper coordination sphere to form a new Cu(III) intermediate, [Ar-Cu(III)-Nu(L)].

Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond of the 1-(4-nitrophenyl)-1H-pyridin-2-one product and regenerates the active Cu(I) catalyst, [Cu(L)]⁺, allowing the catalytic cycle to continue.

When highly reactive diaryliodonium salts are used as arylating agents, the mechanism is believed to involve a similar pathway with a reactive aryl-Cu(III) intermediate. organic-chemistry.org The enhanced electrophilicity of the iodonium (B1229267) salt facilitates the initial reaction with the Cu(I) catalyst, even at room temperature. organic-chemistry.org The regioselectivity (N- vs. O-arylation) is a critical aspect of this chemistry and is influenced by factors such as the solvent, the nature of the base, and steric hindrance on both the pyridone and the arylating agent. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related N-aryl pyridones aims to reduce the environmental impact of these processes. Key areas of focus include the use of greener solvents, development of catalyst-free methods, and improvement of atom economy through one-pot or multi-component reactions.

Aqueous and Solvent-Free Conditions: A significant advancement is the development of N-arylation reactions in environmentally benign solvents like water. Copper sulfate (B86663) (CuSO₄·5H₂O) has been shown to be an effective and inexpensive catalyst for the N-arylation of amines in water, providing a sustainable alternative to volatile organic solvents. nih.gov This approach reduces the environmental footprint and simplifies product isolation. Furthermore, solvent-free Ullmann couplings have been reported, where the reaction occurs in the molten reactant itself, eliminating the need for a solvent entirely. rsc.org

Multi-component Reactions (MCRs): One-pot multi-component reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and energy. The synthesis of substituted 2-pyridones has been achieved through a three-component condensation under solvent-free conditions, which aligns with the principles of green chemistry by offering high atom economy and ease of product isolation. mdpi.com

Catalyst Efficiency and Reusability: Improving catalyst efficiency and enabling its recovery and reuse are central to sustainable synthesis. The development of heterogeneous catalysts, such as ZnO nanocrystals, for related heterocyclic syntheses showcases a move towards more sustainable catalytic systems. rsc.org While not yet specifically reported for this compound, these reusable catalysts minimize waste and the cost associated with expensive metal catalysts. The use of inexpensive and abundant metals like copper is also a key feature of greener synthetic routes compared to methods relying on precious metals like palladium. organic-chemistry.org

The table below highlights a comparison of traditional versus greener synthetic approaches for N-aryl pyridones.

| Feature | Traditional Method (e.g., Ullmann) | Green Chemistry Approach |

| Solvent | High-boiling, polar organic (e.g., Nitrobenzene, DMF) wikipedia.org | Water, or solvent-free conditions nih.govrsc.org |

| Catalyst | Stoichiometric copper powder wikipedia.org | Catalytic amounts of Cu salts, reusable catalysts organic-chemistry.orgrsc.org |

| Temperature | High (>200 °C) wikipedia.org | Room temperature to moderate (60-80 °C) organic-chemistry.orgnih.gov |

| Atom Economy | Lower, multi-step process | Higher, often one-pot or MCRs mdpi.com |

| Waste | Significant solvent and metal waste | Minimized waste, recyclable components |

By embracing these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 1 4 Nitro Phenyl 1h Pyridin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-(4-nitro-phenyl)-1H-pyridin-2-one in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and most direct insight into the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the eight protons of the molecule, distributed between the pyridinone and the 4-nitrophenyl rings. The protons on the 4-nitrophenyl ring typically appear as a pair of doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group (H-3' and H-5') are expected to be downfield compared to the protons meta to the nitro group (H-2' and H-6'). The four protons of the pyridinone ring will exhibit characteristic shifts and coupling patterns consistent with N-substituted 2-pyridones. caltech.edu

The ¹³C NMR spectrum will display signals for all 11 carbon atoms. The carbonyl carbon (C-2) of the pyridinone ring is expected to have the most downfield chemical shift. The carbon atom attached to the nitro group (C-4') will also be significantly deshielded.

To unambiguously assign each signal, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons (³JHH coupling), confirming the connectivity of protons within the pyridinone and nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This technique is crucial for identifying quaternary carbons and for confirming the connection between the pyridinone ring and the 4-nitrophenyl group via the N1-C1' bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known spectroscopic data for similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 6.7 - 6.9 | 106 - 108 |

| H-4 | 7.4 - 7.6 | 140 - 142 |

| H-5 | 6.3 - 6.5 | 121 - 123 |

| H-6 | 7.5 - 7.7 | 138 - 140 |

| H-2', H-6' | 7.7 - 7.9 | 126 - 128 |

| H-3', H-5' | 8.3 - 8.5 | 124 - 126 |

| C-2 | - | 161 - 163 |

| C-4' | - | 147 - 149 |

| C-1' | - | 143 - 145 |

The single bond connecting the pyridinone nitrogen (N-1) and the nitrophenyl ring (C-1') allows for potential rotational dynamics. Variable Temperature (VT) NMR studies can be employed to investigate if there is a significant energy barrier to rotation around this N-C bond. At low temperatures, if the rotation is slow on the NMR timescale, separate signals might be observed for the ortho-protons (H-2' and H-6') and the meta-protons (H-3' and H-5') of the nitrophenyl ring. As the temperature is increased, the rate of rotation increases, which can lead to the coalescence of these signals into a single, averaged signal. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated, providing insight into the conformational flexibility of the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Characteristic Bond Vibrations and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within the molecule. These two techniques are complementary; FT-IR is more sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. thermofisher.comacs.org

Key characteristic vibrations for this compound would include:

C=O Stretching: A strong absorption in the FT-IR spectrum, typically around 1650-1690 cm⁻¹, corresponding to the amide carbonyl group in the pyridinone ring.

NO₂ Stretching: Two strong bands are expected for the nitro group: an asymmetric stretch (νas) around 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1330-1370 cm⁻¹. nih.gov

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region in both FT-IR and Raman spectra.

C-N Stretching: Vibrations associated with the C-N bonds of the nitro group and the N-phenyl linkage would appear in the fingerprint region.

Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.

Analysis of the solid-state spectra can also provide clues about intermolecular interactions, such as C-H···O hydrogen bonds, which would cause shifts in the corresponding vibrational frequencies.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| C=O Stretch (Amide I) | 1650 - 1690 (Strong) | 1650 - 1690 (Weak) |

| Aromatic C=C Stretch | 1450 - 1600 (Multiple, Medium) | 1450 - 1600 (Multiple, Strong) |

| NO₂ Asymmetric Stretch | 1500 - 1560 (Strong) | 1500 - 1560 (Medium) |

| NO₂ Symmetric Stretch | 1330 - 1370 (Strong) | 1330 - 1370 (Strong) |

| C-N Stretch | 1200 - 1300 (Medium) | 1200 - 1300 (Medium) |

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Signature Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound and to elucidate its fragmentation pattern upon ionization. For this compound (C₁₁H₈N₂O₃), the calculated monoisotopic mass is 216.0535 g/mol . chemicalbook.combldpharm.com HRMS can confirm this mass with high accuracy (typically within 5 ppm), which validates the elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of these fragments helps to confirm the proposed structure. Likely fragmentation pathways include:

Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of •NO₂ (46 Da), resulting in a fragment ion at m/z 170.

Cleavage of the N-phenyl bond: The bond between the pyridinone nitrogen and the phenyl ring can break, generating a 4-nitrophenyl radical or cation (m/z 122) and a pyridin-2-one fragment (m/z 95 or 94). nist.gov

Fragmentation of the pyridinone ring: Subsequent loss of carbon monoxide (CO, 28 Da) from the pyridinone-containing fragments is a common pathway for such heterocyclic systems.

Table 3: Plausible Mass Fragments of this compound in EI-MS

| Proposed Fragment | Formula | Expected m/z |

| [M]⁺ | [C₁₁H₈N₂O₃]⁺ | 216 |

| [M - NO₂]⁺ | [C₁₁H₈N]⁺ | 170 |

| [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | 122 |

| [C₅H₅NO]⁺ | [C₅H₅NO]⁺ | 95 |

| [C₅H₄N]⁺ | [C₅H₄N]⁺ | 78 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

While a specific crystal structure for this compound is not available in open-access crystallographic databases, a hypothetical analysis would yield critical structural information. A key parameter would be the dihedral angle between the plane of the pyridinone ring and the plane of the 4-nitrophenyl ring. This angle would reveal the degree of twisting in the molecule, which is influenced by steric hindrance versus the drive for electronic conjugation.

The analysis would also detail the crystal packing arrangement. Intermolecular interactions, such as potential weak C-H···O hydrogen bonds between the protons of one molecule and the oxygen atoms of the carbonyl or nitro groups of a neighboring molecule, would be identified. Furthermore, π-π stacking interactions between the aromatic and heterocyclic rings could play a significant role in stabilizing the crystal lattice. nih.gov The precise measurement of these non-covalent interactions is crucial for understanding the solid-state properties of the material.

Analysis of Hydrogen Bonding and π-π Stacking Interactions in the Crystal Lattice

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which play a crucial role in determining the physical properties of the crystalline material. For this compound, the presence of aromatic rings and a nitro group suggests the importance of hydrogen bonding and π-π stacking interactions in its crystal lattice.

A comprehensive crystallographic study of N1-4-nitrophenyl-2-pyrazolines further underscores the common packing patterns in such molecules, where chains are formed through various intermolecular forces. uned.es It is highly probable that this compound would also exhibit such chain-like or sheet-like arrangements stabilized by a combination of hydrogen bonds and π-π stacking.

Table 1: Crystallographic Data for the Related Compound 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine nih.gov

| Crystal Data | |

| Formula | C₂₀H₁₄FN₅O₂ |

| Molecular Weight | 375.36 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5088 (14) |

| b (Å) | 9.8797 (11) |

| c (Å) | 10.4264 (14) |

| α (°) | 79.906 (10) |

| β (°) | 78.764 (10) |

| γ (°) | 86.245 (9) |

| Volume (ų) | 845.9 (2) |

| Z | 2 |

This data for a closely related compound illustrates the typical crystallographic parameters for nitrophenyl-substituted heterocyclic systems.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (If Applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule. For this compound to be CD active, it must be chiral. The parent molecule itself is achiral. However, the introduction of a chiral center, for instance, by substitution on the pyridinone or phenyl ring with a chiral moiety, would render the derivative amenable to CD spectroscopic analysis.

The study of chiral luminescent self-assembly structures provides a relevant example of how CD spectroscopy can be used to monitor the formation of chiral complexes. rsc.org In a similar vein, if chiral derivatives of this compound were synthesized, CD spectroscopy could be employed to:

Determine the absolute configuration of the molecule.

Study conformational changes in solution.

Investigate intermolecular interactions with other chiral molecules.

Monitor enantioselective recognition events.

The development of chiral derivatives of this compound would open up new avenues for research in areas such as asymmetric catalysis and chiroptical materials, where CD spectroscopy would be an indispensable analytical tool.

Computational Chemistry and Theoretical Investigations of 1 4 Nitro Phenyl 1h Pyridin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals, and Electrostatic Potential Maps

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-nitro-phenyl)-1H-pyridin-2-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine its optimized geometry, electronic properties, and reactivity. mdpi.com

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic structure is fundamentally described by the arrangement of electrons in molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov For similar nitroaromatic compounds, the HOMO is often localized on the phenyl ring and the pyridinone moiety, while the LUMO is typically centered on the nitro group, indicating that this group is the primary site for nucleophilic attack. imist.ma A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Electrostatic Potential (ESP) Maps: The molecular electrostatic potential map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The ESP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For a molecule like this compound, the negative potential is expected to be concentrated around the oxygen atoms of the nitro and carbonyl groups, while the hydrogen atoms and the region around the nitrogen of the nitro group would exhibit positive potential. researchgate.net

| Computational Parameter | Typical Predicted Value/Observation for Related Compounds | Significance |

| HOMO Energy | Localized on phenyl and pyridinone rings | Electron-donating ability |

| LUMO Energy | Localized on the nitro group | Electron-accepting ability, site for nucleophilic attack |

| HOMO-LUMO Gap | ~4.0 eV for similar structures mdpi.com | Chemical reactivity and kinetic stability |

| ESP Map | Negative potential on oxygen atoms, positive on hydrogens | Prediction of reactive sites |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and the influence of the solvent on the molecule's behavior.

Conformational Space Exploration: this compound has rotational freedom around the single bond connecting the phenyl and pyridinone rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (local and global energy minima) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Solvation Effects: The presence of a solvent can significantly impact the structure, stability, and reactivity of a solute. MD simulations explicitly model the solvent molecules, allowing for the study of solute-solvent interactions, such as hydrogen bonding. For this compound in an aqueous solution, MD simulations can reveal the structure of the hydration shells around the polar nitro and carbonyl groups and provide insights into the solubility and transport properties of the molecule.

Ab Initio and Semi-Empirical Methods for Ground State and Excited State Properties

Ab Initio Methods: Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to calculate the ground state geometry and energy of this compound with high accuracy, providing a benchmark for other computational methods. researchgate.net

Semi-Empirical Methods: Semi-empirical methods, such as AM1 and PM3, use a simplified form of the Hartree-Fock formalism and incorporate parameters derived from experimental data. nih.govuni-muenchen.de These methods are computationally less expensive than ab initio methods, making them suitable for larger molecules and for preliminary calculations. They can provide good estimates for ground-state properties like heats of formation and geometries. uni-muenchen.dewustl.edu

Excited State Properties: The study of excited states is crucial for understanding a molecule's photochemical behavior. Semi-empirical methods like ZINDO are specifically designed for calculating electronic spectra and excited state properties. wikipedia.org For more accurate predictions, time-dependent density functional theory (TD-DFT) is often employed to calculate the vertical excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra. mdpi.com These calculations can identify the nature of electronic transitions, such as n→π* and π→π* transitions, which are expected for a molecule containing chromophores like the nitro group and the aromatic rings.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis of Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-describing features of molecules (descriptors) with a specific property of interest. For nitroaromatic compounds, QSPR has been successfully applied to predict properties like thermal stability. nih.govresearchgate.net

To develop a QSPR model for a series of related pyridinone derivatives, a set of molecular descriptors would first be calculated for each compound. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges, etc. nih.gov

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to an experimentally measured property. nih.gov Such a model could then be used to predict the properties of new, unsynthesized pyridinone derivatives, accelerating the discovery of compounds with desired characteristics. For instance, a QSPR model could predict the thermal stability of this compound based on descriptors calculated from its molecular structure. researchgate.netresearchgate.net

Reaction Mechanism Elucidation Through Computational Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies.

The synthesis of substituted pyridinones can proceed through various routes. acs.orgnih.gov For a given synthetic pathway to this compound, computational methods can be used to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate the energies of these species to determine the reaction's thermodynamic and kinetic feasibility.

Visualize the vibrational modes of the transition state to confirm that it connects the reactants and products.

This detailed mechanistic understanding can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. youtube.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical chemical shifts that are often in good agreement with experimental values after appropriate scaling. researchgate.net

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the vibrational modes of the molecule. DFT calculations can predict these frequencies and their intensities. By comparing the calculated and experimental IR spectra, one can assign the observed absorption bands to specific functional groups, such as the C=O stretch of the pyridinone ring and the N-O stretches of the nitro group. researchgate.netnih.gov

UV-Vis Maxima: As mentioned in section 4.3, TD-DFT is the method of choice for predicting UV-Vis absorption spectra. The calculated maximum absorption wavelengths (λ_max) and their corresponding oscillator strengths can help in interpreting the experimental spectrum and understanding the electronic transitions responsible for the observed colors of related compounds. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

| NMR | Chemical Shifts (δ) | DFT (GIAO) |

| IR | Vibrational Frequencies (cm⁻¹) | DFT |

| UV-Vis | Maximum Absorption (λ_max) | TD-DFT |

Reactivity and Derivatization Strategies of 1 4 Nitro Phenyl 1h Pyridin 2 One

Electrophilic and Nucleophilic Substitution Reactions on the Pyridin-2-one Core

The pyridin-2-one ring possesses a unique electronic character that influences its susceptibility to substitution reactions. It can be described as an ambident nucleophile, with potential reaction sites at the nitrogen and oxygen atoms, as well as the carbon atoms of the ring.

Electrophilic Aromatic Substitution: The pyridin-2-one ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. This is due to the electron-withdrawing nature of the carbonyl group and the nitrogen atom. quimicaorganica.orglibretexts.org When such reactions do occur, they are predicted to favor substitution at the C3 and C5 positions. This preference is attributed to the greater stability of the resulting carbocationic intermediate compared to attack at the C4 or C6 positions. quimicaorganica.org Friedel-Crafts alkylations and acylations are often not successful as the catalyst can coordinate with the nitrogen atom, further deactivating the ring. quimicaorganica.org

Nucleophilic Substitution: In contrast, the pyridin-2-one core is more susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, which are electron-deficient. quora.comquimicaorganica.org The presence of a good leaving group at these positions facilitates nucleophilic substitution reactions. For instance, pyridin-2-ones bearing a leaving group can react with various nucleophiles through an addition-elimination mechanism. quimicaorganica.org The introduction of a nitro group into a pyridine (B92270) ring, in general, further facilitates its functionalization through nucleophilic substitution. nih.gov

Chemical Modifications of the Nitroaryl Substituent

The 4-nitrophenyl group attached to the pyridin-2-one nitrogen offers a versatile handle for a variety of chemical transformations.

Reduction of the Nitro Group to Amine or Other Functionalities

The nitro group is readily reduced to an amino group, which can then serve as a precursor for a wide array of further derivatizations. This transformation fundamentally alters the electronic properties of the phenyl ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of established methods can be employed for this reduction. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.comunimi.itorganic-chemistry.org

Common Reagents for Nitro Group Reduction

| Reagent/Method | Description |

| Metals in Acidic Media | Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classical and effective methods for reducing aromatic nitro groups to amines. masterorganicchemistry.com |

| Catalytic Hydrogenation | This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, though Raney nickel is also effective. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | SnCl₂ offers a milder alternative for the reduction of nitro groups and is often used when other sensitive functional groups are present in the molecule. masterorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | This reagent can also be used for the reduction of aromatic nitro compounds. wikipedia.org |

The resulting 1-(4-aminophenyl)-1H-pyridin-2-one is a key intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions or coupling reactions to form azo dyes.

Electrophilic Aromatic Substitution on the Phenyl Ring

Following the reduction of the nitro group to an amine, the reactivity of the phenyl ring is dramatically altered. The amino group is a strong activating and ortho, para-directing group. masterorganicchemistry.com This would facilitate electrophilic substitution reactions such as halogenation, nitration, and sulfonation on the phenyl ring at the positions ortho to the amino group (C3' and C5').

Functionalization and Derivatization of the Pyridin-2-one Nitrogen Atom

The nitrogen atom of the pyridin-2-one ring, while part of an amide-like system, can still participate in certain reactions. One key strategy for derivatization at this position is through N-arylation. Metal-free N-arylation of pyridin-2-ones has been achieved using diaryliodonium salts, showcasing a base-dependent chemoselectivity that can also lead to O-arylation. rsc.org

Furthermore, quaternization of the pyridine nitrogen to form a pyridinium (B92312) salt activates the ring towards nucleophilic attack. This can be a starting point for various transformations, including reductive transamination processes to yield N-aryl piperidines. nih.gov

Cycloaddition Reactions Involving the Pyridin-2-one Heterocycle

The diene system within the pyridin-2-one ring suggests the potential for participation in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.org In a [4+2] cycloaddition, the pyridin-2-one could act as the diene component, reacting with a suitable dienophile. The feasibility and outcome of such reactions would be influenced by the electronic nature of both the pyridin-2-one and the dienophile.

Aza-Diels-Alder reactions are particularly relevant for the synthesis of nitrogen-containing heterocyclic systems. For instance, 2,3-dihydro-4-pyridones can be synthesized through the aza-Diels-Alder reaction of imines with dienes. organic-chemistry.org While specific examples involving 1-(4-nitro-phenyl)-1H-pyridin-2-one are not prevalent in the literature, the inherent structure of the pyridin-2-one core makes it a plausible candidate for such cycloaddition strategies, potentially leading to the formation of more complex, fused heterocyclic systems.

Formation of Metal Complexes and Coordination Chemistry of this compound as a Ligand

The this compound molecule possesses multiple potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. The most likely coordination sites are the pyridine ring nitrogen and the carbonyl oxygen atom.

Transition metal complexes involving pyridine as a ligand are numerous and well-studied. wikipedia.org The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org Similarly, the carbonyl oxygen of the pyridin-2-one can also coordinate to a metal ion. The ability to act as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms, would lead to the formation of stable chelate rings with a metal center.

The presence of the 4-nitrophenyl substituent can influence the electronic properties of the pyridin-2-one ring and, consequently, its coordination behavior. The electron-withdrawing nitro group may reduce the basicity of the pyridine nitrogen, affecting the strength of the metal-ligand bond. The formation of cyclometalated compounds, where a metal-carbon bond is formed with the aryl substituent, is also a possibility, particularly with transition metals like palladium(II) and gold(III), as seen with related 2-arylpyridine ligands. rsc.orgmdpi.com

Supramolecular Interactions and Self-Assembly Studies of this compound Derivatives

The field of supramolecular chemistry, which focuses on the non-covalent interactions that govern the organization of molecules, offers significant insights into the properties and potential applications of novel compounds. For derivatives of this compound, the interplay of various functional groups dictates their self-assembly into well-defined architectures. These interactions are crucial in the design of new materials with specific electronic, optical, or biological functions. The study of these derivatives, therefore, provides a rich area for research in crystal engineering and materials science.

The primary non-covalent forces at play in the self-assembly of this compound and its derivatives include hydrogen bonding, π-π stacking, and dipole-dipole interactions, largely influenced by the electron-withdrawing nitro group and the polar pyridone ring.

Key Supramolecular Synthons and Their Roles

The predictable patterns of non-covalent interactions, known as supramolecular synthons, are fundamental to understanding the crystal packing of these compounds. The most prominent synthons expected in the derivatives of this compound arise from the pyridone and nitrophenyl moieties.

Pyridone-Pyridone Interactions: The 2-pyridone motif is well-known for its ability to form robust, centrosymmetric dimers through a pair of N-H···O hydrogen bonds. However, in the case of 1-substituted pyridones, this specific interaction is absent. Instead, the carbonyl oxygen of the pyridone ring acts as a hydrogen bond acceptor.

Interactions Involving the Nitro Group: The strongly electron-withdrawing nitro group is a key player in directing the supramolecular assembly. The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, readily participating in C-H···O interactions with neighboring molecules. Furthermore, the electron-deficient nitrophenyl ring can engage in π-π stacking interactions with electron-rich aromatic systems or participate in nitro-π interactions.

π-π Stacking: The aromatic nature of both the pyridone and the nitrophenyl rings facilitates π-π stacking interactions. These can occur in a face-to-face or offset (slipped-stack) arrangement, contributing significantly to the stability of the crystal lattice. The electronic nature of the interacting rings (electron-rich vs. electron-deficient) will influence the geometry of these stacks.

A crystallographic study of related N1-aryl substituted-2-pyrazolines, where the aryl group is a 4-nitrophenyl moiety, reveals that these molecules often crystallize in common space groups such as P21/c and P212121, indicating specific and predictable packing motifs. nih.gov

Self-Assembly of this compound Derivatives

In the absence of strong hydrogen bond donors, the crystal packing is often dominated by a combination of weak C-H···O hydrogen bonds and π-π stacking. For example, in related structures, C-H bonds from the phenyl or pyridone rings can act as donors to the oxygen atoms of the nitro group or the pyridone carbonyl. These interactions, although individually weak, collectively contribute to the formation of stable supramolecular assemblies.

Studies on related nitrophenyl derivatives have shown that nitro-π stacking interactions can be a significant organizing force. researchgate.net In these interactions, the electron-deficient nitrophenyl ring is positioned over an electron-rich π-system of an adjacent molecule.

The introduction of additional functional groups onto the pyridone or phenyl rings can be used as a strategy to tune the self-assembly. For example, adding a hydrogen bond donor would introduce stronger and more directional interactions, potentially leading to different packing arrangements and material properties. A derivative such as 3-Morpholino-1-(4-nitrophenyl)pyridin-2(1H)-one introduces additional hydrogen bond acceptors and steric bulk, which would further influence the supramolecular structure.

Interactive Data on Non-Covalent Interactions

The following table summarizes typical geometric parameters for the types of non-covalent interactions expected to be significant in the crystal structures of this compound derivatives, based on data from analogous systems found in the Cambridge Structural Database.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | C-H···O (Nitro) | 2.2 - 2.8 | 120 - 170 |

| Hydrogen Bond | C-H···O (Pyridone) | 2.3 - 2.7 | 130 - 160 |

| π-π Stacking | Phenyl-Phenyl | 3.3 - 3.8 (centroid-centroid) | - |

| π-π Stacking | Phenyl-Pyridone | 3.4 - 3.8 (centroid-centroid) | - |

| Nitro-π Interaction | NO₂···Phenyl | ~3.5 (N···centroid) | - |

Exploration of Molecular Interactions and Pre Clinical Biological Mechanisms of 1 4 Nitro Phenyl 1h Pyridin 2 One

In Vitro Enzyme Inhibition and Activation Studies at a Molecular Level

The 1-(4-nitro-phenyl)-1H-pyridin-2-one structure is analogous to various compounds that have demonstrated significant enzyme-inhibiting properties. The pyridinone core can act as a bioisostere for several chemical groups and can form multiple hydrogen bonds, facilitating interactions with therapeutic targets. nih.gov

Research into derivatives has revealed potent inhibitory activity against several key enzymes:

Urease: A study on pyridin-2(1H)-one derivatives identified potent inhibitors of Jack bean urease. For instance, 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone showed an IC50 value of 29.12 µM, which is more potent than the reference drug hydroxyurea. researchgate.net Molecular docking suggested that the nitro-phenyl ring engages in a π-π interaction with a methionine residue (Met637) in the enzyme's active site. researchgate.net

Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDKs, which are crucial for cell cycle regulation. Specifically, compounds 9a (4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine) and 14g (6-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile) were effective inhibitors of both CDK2 and CDK9. nih.gov

VEGFR-2: A derivative containing a nitrophenyl group, 5h (1-(3,4-dichlorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one), was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. acs.org

Topoisomerases: Dihydroxylated 2,4,6-triphenyl pyridine (B92270) derivatives have been identified as inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during replication. researchgate.net

11β-Hydroxylase (CYP11B1): The compound 4-(4-nitro-2-phenethoxyphenyl)pyridine demonstrated significant inhibitory activity against both human and rat CYP11B1, an enzyme involved in steroidogenesis. nih.gov

The table below summarizes the enzyme inhibition data for several compounds related to this compound.

| Enzyme Target | Inhibitor Compound | IC50 Value (µM) | Source |

| Urease | 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | 29.12 | researchgate.net |

| CDK2 | Compound 9a | 1.630 | nih.gov |

| CDK2 | Compound 14g | 0.460 | nih.gov |

| CDK9 | Compound 9a | 0.262 | nih.gov |

| CDK9 | Compound 14g | 0.801 | nih.gov |

| VEGFR-2 | Compound 5h | 0.049 | acs.org |

| hCYP11B1 | 4-(4-nitro-2-phenethoxyphenyl)pyridine | 0.002 | nih.gov |

| rCYP11B1 | 4-(4-nitro-2-phenethoxyphenyl)pyridine | 0.163 | nih.gov |

Receptor Binding Profiling and Ligand-Target Interaction Analysis in Cellular Systems

The ability of this compound and its analogues to interact with biological receptors is a key aspect of their mechanism of action. The inhibition of tyrosine kinase receptors, such as VEGFR-2, is a prominent example.

In a study of morpholine-benzimidazole-oxadiazole derivatives, compound 5h showed potent inhibition of VEGFR-2 with an IC50 of 0.049 µM, comparable to the standard drug sorafenib. acs.org Molecular docking and dynamics simulations indicated that these compounds effectively bind within the ATP-binding pocket of VEGFR-2. The structural analysis suggested that specific substitutions, such as the chlorine atoms on the phenyl ring of compound 5h , enhance the binding affinity and contribute to its potent inhibitory effect. acs.org

Similarly, studies on other pyridinone-related scaffolds have demonstrated potent receptor antagonism. For example, certain pyrimidine (B1678525) derivatives were developed as dual endothelin receptor (ETA and ETB) antagonists. acs.org While structurally distinct, these findings underscore the potential of N-aryl heterocyclic compounds to bind with high affinity to specific receptor sites, modulating their activity.

Investigation of Cellular Uptake Mechanisms and Subcellular Localization

Detailed studies specifically tracking the cellular uptake and subcellular localization of this compound are not extensively documented in the available literature. However, general characteristics of the pyridinone scaffold provide some insight. Pyridinones are noted for their ability to form multiple hydrogen bonds and for physicochemical properties that can be manipulated to improve membrane permeability. nih.gov The relatively small size and modifiable lipophilicity of the pyridinone core generally allow for easier crossing of cell membranes, which is a prerequisite for interacting with intracellular targets like enzymes and nuclear receptors. nih.gov The ultimate subcellular destination would be dictated by the specific intracellular targets with which the compound has the highest affinity, such as the nucleus for topoisomerase or CDK inhibition, or the cytoplasm and cell membrane for kinase signaling pathways.

Modulation of Key Biological Pathways and Signaling Cascades (Molecular Level, e.g., Gene Expression, Protein-Protein Interactions)

By inhibiting key enzymes and receptors, this compound analogues can modulate critical cellular signaling pathways.

Cell Cycle Progression: The inhibition of CDK2 and CDK9 by pyrazolo[3,4-b]pyridine derivatives directly impacts cell cycle control. nih.gov Compound 9a was found to arrest the cell cycle in the S phase in Hela cells. Compound 14g caused cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HCT-116 cells. nih.gov This demonstrates a clear modulation of the pathways that govern cell division and proliferation.

Apoptosis Induction: The same study showed that these compounds could induce apoptosis (programmed cell death). Compound 9a induced significant levels of both early and late apoptosis in Hela cells, while 14g induced apoptosis in both MCF-7 and HCT-116 cell lines. nih.gov

Angiogenesis Signaling: Inhibition of VEGFR-2 by related compounds interferes with the signaling cascade responsible for the formation of new blood vessels. acs.org This pathway is crucial for tumor growth and metastasis.

Protein-Protein Interactions: Molecular docking studies suggest that the mechanism of action involves specific protein-ligand interactions. For urease inhibition, a π-π interaction between the nitro-phenyl ring and a methionine residue was identified. researchgate.net For CDK2 inhibition by compound 14g , a hydrogen bond with a key cysteine residue (Cys106) and pi-hydrogen interactions with other residues were observed, indicating a disruption of the protein's native conformation or substrate binding. nih.gov

Structure-Activity Relationship (SAR) Analysis for Mechanistic Biological Activity (Non-Clinical Focus)

The biological activity of pyridinone derivatives is highly dependent on their specific structural features. SAR analyses from various studies provide a framework for understanding the potential of this compound.

Role of the Nitrophenyl Group: The presence and position of the nitro group are often critical for activity. In the case of urease inhibitors, electron-withdrawing groups on the phenyl ring, such as the nitro group, were found to increase inhibitory activity. researchgate.net

Substitutions on the Pyridine/Pyridinone Ring: The activity of pyridinone-based HIV inhibitors was highly sensitive to substitutions on the pyridinone ring. nih.gov

Substitutions on the N-Phenyl Ring: In the series of VEGFR-2 inhibitors, the substitution pattern on the phenyl ring attached to the ethanone (B97240) moiety was crucial. Compound 5h , with 3,4-dichloro substitution, was approximately 33-fold more active than compound 5e , which had a single 4-chloro substitution, highlighting the importance of electronic and steric factors for potent cytotoxicity and enzyme inhibition. acs.org

These findings collectively suggest that the 1-(4-nitro-phenyl) moiety and the pyridin-2-one core of the title compound are both critical pharmacophoric elements, with any modification likely to have a significant impact on biological activity.

Mechanistic Studies on Cytotoxicity in Model Cell Lines (Focus on Molecular Pathways, Not Safety)

The cytotoxic effects of compounds related to this compound have been evaluated against various cancer cell lines, with studies often linking this cytotoxicity to specific molecular pathways.

Cytotoxicity via CDK Inhibition: Pyrazolo[3,4-b]pyridine derivatives 9a and 14g exhibited potent cytotoxicity against Hela, MCF-7, and HCT-116 cancer cell lines. This effect was directly correlated with their ability to inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis. nih.gov

Cytotoxicity via VEGFR-2 Inhibition: Compound 5h showed high cytotoxic activity against the HT-29 human colon cancer cell line, which was attributed to its potent inhibition of VEGFR-2. acs.org

Cytotoxicity via Topoisomerase Inhibition: A positive correlation was observed between topoisomerase II inhibitory activity and cytotoxicity for dihydroxylated 2,4,6-triphenyl pyridines against several human cancer cell lines, including HCT15, K562, MCF-7, and HeLa. researchgate.net

General Cytotoxicity: Derivatives of 1,4-dihydropyridine (B1200194) containing a nitroimidazole moiety showed moderate to good cytotoxic activity against Raji, K562, Fen, and HeLa cell lines. nih.gov This indicates that the presence of a nitro-substituted aromatic ring on a pyridine-like scaffold is a recurring feature in cytotoxic agents.

The table below presents cytotoxicity data for several related compounds across different cancer cell lines.

| Compound | Cell Line | Cytotoxicity (IC50 µM) | Source |

| Compound 9a | Hela | 2.59 | nih.gov |

| Compound 14g | MCF-7 | 4.66 | nih.gov |

| Compound 14g | HCT-116 | 1.98 | nih.gov |

| Compound 5h | HT-29 (Colon Cancer) | 3.103 | acs.org |

Advanced Applications and Material Science Potentials of 1 4 Nitro Phenyl 1h Pyridin 2 One

Photophysical Properties and Optoelectronic Applications (e.g., Fluorescence, Non-Linear Optics)

The photophysical behavior of 1-(4-nitro-phenyl)-1H-pyridin-2-one is anticipated to be heavily influenced by the interplay between the electron-donating pyridinone ring and the electron-withdrawing nitrophenyl group. This "push-pull" architecture is a common design strategy for creating molecules with significant non-linear optical (NLO) properties. researchgate.net NLO materials are crucial for applications in optical data storage, image processing, and optical switching. sigmaaldrich.com

In the realm of non-linear optics, organic molecules with push-pull characteristics are known to exhibit large second-order hyperpolarizabilities. For example, 2-(N-prolinol)-5-nitropyridine, a related nitro-substituted pyridine (B92270) derivative, displays significant NLO properties with large nonlinear optical susceptibilities. researchgate.net Theoretical studies on other push-pull systems containing nitro groups have also demonstrated their potential for high NLO responses. researchgate.netchemicalbook.com It is therefore plausible that this compound could exhibit interesting NLO properties, although experimental verification is required.

Table 1: Comparison of Photophysical Properties of Related Compounds

| Compound | Key Photophysical Property | Application |

| 7-Oxo-3-(tetrahydropyranyl-2-yl)-7H-pyrido[2,1-i]purines | High fluorescence quantum yield (0.33-0.64) mybiosource.com | Fluorescent probes |

| 2-(N-prolinol)-5-nitropyridine | Large nonlinear optical susceptibilities researchgate.net | Non-linear optics |

Electrochemical Behavior and Redox Chemistry for Potential Sensor or Energy Storage Applications

The electrochemical properties of this compound are expected to be characterized by the redox activity of both the pyridinone core and the nitroaromatic moiety. The nitro group is a well-known electroactive functional group, typically undergoing reversible or quasi-reversible reduction.

While direct cyclic voltammetry data for this compound is scarce in the available literature, studies on related compounds provide a basis for prediction. For instance, cyclic voltammetry of a similar aromatic compound with a quasi-reversible redox event shows two cathodic waves at -0.93 V and -1.11 V, indicating a multi-step reduction process. researchgate.net The redox behavior of cobalt complexes with 2-(arylazo)pyridines, which also possess a nitrogen-containing heterocyclic ring, has been studied, revealing ligand-based redox processes. nih.gov

The ability of the pyridinone and nitrophenyl groups to undergo redox reactions suggests potential applications in electrochemical sensors. Pyridine derivatives have been investigated as fluorescent sensors for cations, and zirconium-based metal-organic frameworks have been used for the electrochemical sensing of pyridine and quinoline (B57606). acs.orgnih.gov The electrochemical properties of this compound could potentially be modulated upon interaction with specific analytes, forming the basis for a sensor. Furthermore, the redox activity of organic molecules is a key property for their application in energy storage devices like batteries.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The pyridinone moiety in this compound can act as a versatile ligand in coordination chemistry, capable of binding to metal centers. researchgate.net The introduction of a pyridine unit into macrocyclic ligands has been shown to affect the thermodynamic properties and coordination kinetics of the resulting metal complexes, with applications in catalysis. researchgate.net

Pyridinophane macrocycles, which contain pyridine rings, have been studied as ligands for metals in various catalytic applications, including as mimics for biological enzymes. bldpharm.com Palladium(II) complexes with pyridine ligands have demonstrated catalytic activity in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. simsonpharma.com Furthermore, 2-pyridone itself can catalyze a variety of proton-dependent reactions. researchgate.net

While specific catalytic applications of this compound as a ligand are not detailed in the reviewed literature, its structural features suggest it could form stable complexes with transition metals. The electronic properties of such complexes, and consequently their catalytic activity, would be influenced by the electron-withdrawing nature of the nitrophenyl group. This could be advantageous in tuning the reactivity of the metal center for specific catalytic transformations.

Integration into Supramolecular Assemblies and Nanomaterials

The planar structure of the pyridinone ring and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, make this compound a promising building block for supramolecular assemblies. researchgate.net Supramolecular chemistry focuses on the design and synthesis of large, ordered structures from smaller molecular components.

The solid-state structure of 2-pyridone itself reveals a helical arrangement formed through hydrogen bonds. researchgate.net In solution, it is known to form dimers. The presence of the nitrophenyl group in this compound introduces additional possibilities for intermolecular interactions, including dipole-dipole interactions and potential for charge-transfer complex formation. The supramolecular structures of isomeric (E,E)-1-(2-iodophenyl)-4-(nitrophenyl)-2,3-diaza-1,3-butadienes demonstrate how the position of the nitro group can influence the resulting crystal packing through various intermolecular forces. nih.gov

The self-assembly of such molecules can lead to the formation of well-defined nanomaterials with unique properties. For example, dirhodium(II) paddlewheel complexes have been shown to form one-handed helical coordination polymers through supramolecular assembly. simsonpharma.com The integration of this compound into such systems could lead to new functional nanomaterials.

Application as a Chemical Probe or Standard in Analytical Chemistry Methodologies

Chemical probes are small molecules used to study biological systems or chemical processes. The potential for this compound to act as a chemical probe stems from its potential fluorescent and electrochemical properties. A change in these properties upon interaction with a specific target could be used for detection and quantification.

Pyridine-based fluorescent sensors have been developed for the detection of various ions and molecules. acs.orgacs.org For instance, lanthanide-based luminescent probes have been used for the detection of nitroaromatic compounds in water. nih.gov While the specific application of this compound as a probe has not been reported, its structure suggests it could be a candidate for such applications, particularly for sensing species that can interact with the pyridinone or nitrophenyl moieties.

Furthermore, a well-characterized and stable compound like this compound could potentially serve as a standard in analytical methodologies, such as in chromatography or spectroscopy, for the identification and quantification of related compounds.

Development of Advanced Materials Based on this compound Derivatives

The functionalization of the this compound scaffold opens up a vast chemical space for the development of advanced materials with tailored properties. The pyridone ring is a versatile building block, and various synthetic methods have been developed to introduce different substituents.

For example, the synthesis of polysubstituted pyridines from 1,4-oxazinone precursors has been demonstrated. Additionally, methods for the synthesis of N-substituted 3-amino-2-pyridones have been reported, which could be adapted to create derivatives of the target compound. The synthesis of a related compound, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, highlights the potential for further modification of the pyridinone ring. acs.org

By strategically modifying the structure of this compound, it may be possible to enhance its photophysical properties for better optoelectronic devices, fine-tune its redox potential for more selective electrochemical sensors, or improve its coordinating ability for more efficient catalysts. These derivatives could form the basis for a new generation of functional materials with applications across various scientific and technological fields.

Future Directions and Emerging Research Avenues for 1 4 Nitro Phenyl 1h Pyridin 2 One

Integration of 1-(4-nitro-phenyl)-1H-pyridin-2-one into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials offers a pathway to novel materials with tunable properties for applications in electronics, catalysis, and sensing. The this compound scaffold is a compelling candidate for use as an organic building block in these systems. The pyridinone ring, with its carbonyl oxygen and ring nitrogen, presents potential coordination sites for metal centers.

Research into hybrid materials has demonstrated that organic ligands containing pyridine (B92270) motifs can be successfully integrated with inorganic components, such as lead bromide, to form diverse metal-organic networks with one- or two-dimensional structures rsc.org. The coordination mode of the organic ligand plays a crucial role in determining the final architecture of the hybrid material rsc.org. By analogy, this compound could act as a ligand, with its properties further modulated by the electron-withdrawing nitro group on the phenyl ring. This substituent could influence the electronic properties of the resulting hybrid material, potentially leading to new functionalities. Future work could focus on exploring the coordination chemistry of this compound with various metal salts to create novel crystalline materials with interesting photophysical or conductive properties.

Advanced Computational Design and Screening for Novel Derivatives with Tuned Properties

Computational chemistry provides powerful tools for the rational design and virtual screening of new molecules, accelerating the discovery of compounds with desired properties. For this compound, computational methods can be employed to predict the physicochemical and biological properties of its derivatives, guiding synthetic efforts toward the most promising candidates.

Techniques such as Density Functional Theory (DFT) can be used to explore the optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies of the molecule and its analogues tandfonline.com. Such quantum chemical calculations help characterize the reactivity and kinetic stability of the molecules researchgate.net. Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are established methods for identifying and optimizing novel inhibitors for biological targets nih.gov. These approaches have been successfully applied to other heterocyclic scaffolds to discover compounds with significant therapeutic potential nih.gov. Applying these in-silico studies to derivatives of this compound could predict their potential as enzyme inhibitors or other bioactive agents, allowing for the pre-selection of candidates for synthesis and testing. researchgate.netnih.gov

Table 1: Potential Computational Methodologies for Derivative Design

| Computational Method | Application for this compound Derivatives | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO gap, and molecular orbitals. tandfonline.com | Prediction of reactivity, stability, and optoelectronic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating structural features with biological activity. nih.gov | Prediction of the bioactivity of unsynthesized derivatives. |

| Molecular Docking | Simulation of the binding mode and affinity of derivatives to specific protein targets. tandfonline.comnih.gov | Identification of potential biological targets and lead compounds. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of ligand-protein complexes over time. nih.gov | Elucidation of binding mechanisms and conformational changes. |

| ADMET Prediction | In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov | Early-stage filtering of candidates with poor pharmacokinetic properties. |